molecular formula C18H18F3NO4 B2909914 Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate CAS No. 71689-82-2

Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate

Cat. No.: B2909914
CAS No.: 71689-82-2
M. Wt: 369.34
InChI Key: YCTPTBUUJGAODG-UHFFFAOYSA-N
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Description

Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate is an aryloxyphenoxypropionate (FOP) herbicide derivative. Its structure consists of a propyl ester group linked to a phenoxy moiety, which is further substituted with a 5-(trifluoromethyl)pyridin-2-yloxy group. This compound belongs to a class of chemicals designed to inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses, making it effective against monocot weeds .

Properties

IUPAC Name

propyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c1-3-10-24-17(23)12(2)25-14-5-7-15(8-6-14)26-16-9-4-13(11-22-16)18(19,20)21/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTPTBUUJGAODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate typically involves the esterification of 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid with propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluazifop and Its Esters

  • Fluazifop-butyl (Butyl 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate): Structural Difference: The propyl ester group in the target compound is replaced with a butyl ester in fluazifop-butyl. Activity: Fluazifop-butyl is a post-emergence herbicide with systemic action, selectively controlling annual and perennial grasses. Its (R)-enantiomer (fluazifop-P-butyl) is the biologically active form, demonstrating higher ACCase inhibition . Molecular Formula: C₁₉H₂₀F₃NO₄ (identical backbone to the target compound) .
  • Fluazifop-P-butyl :

    • Key Distinction : The (R)-enantiomer configuration enhances herbicidal potency by 2–10× compared to racemic mixtures .

Haloxyfop and Derivatives

  • Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid): Structural Difference: The pyridine ring in haloxyfop bears a 3-chloro substituent alongside the 5-trifluoromethyl group, unlike the target compound’s unsubstituted pyridine. Activity: Haloxyfop esters (e.g., haloxyfop ethoxyethyl ester) exhibit broader-spectrum grass control but lower selectivity in crops like soybeans compared to fluazifop . Hydrolysis Rate: The ethoxyethyl ester group in haloxyfop derivatives slows hydrolysis to the active acid form, prolonging residual activity .

Propynyl Ester Analogs

  • Prop-2-yn-1-yl (2R)-2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate: Structural Difference: Substitution of the trifluoromethyl group with chloro and fluorine at the 5- and 3-positions on the pyridine ring.

Comparative Data Table

Compound Name Ester Group Pyridine Substituents Molecular Formula Key Use/Activity
Propyl 2-(4-{[5-(trifluoromethyl)...} Propyl 5-(trifluoromethyl) C₁₉H₂₀F₃NO₄ ACCase inhibitor (herbicide)
Fluazifop-butyl Butyl 5-(trifluoromethyl) C₁₉H₂₀F₃NO₄ Post-emergence grass control
Haloxyfop ethoxyethyl ester Ethoxyethyl 3-chloro, 5-(trifluoromethyl) C₁₉H₂₀ClF₃NO₅ Broad-spectrum grass control
Propynyl chloro-fluoro analog Propynyl 5-chloro, 3-fluoro C₁₈H₁₃ClFNO₄ Enhanced lipophilicity

Research Findings and Activity Trends

  • Ester Group Influence :

    • Longer ester chains (e.g., butyl vs. propyl) delay hydrolysis to the active acid form, affecting persistence and soil half-life .
    • Propyl esters may offer faster activation but shorter residual activity compared to butyl or ethoxyethyl analogs.
  • Pyridine Substituent Effects :

    • The 5-(trifluoromethyl) group in the target compound and fluazifop enhances ACCase binding affinity due to electron-withdrawing effects .
    • Halogenation (e.g., chloro in haloxyfop) increases oxidative stability but may reduce crop selectivity .
  • Enantiomeric Activity :

    • The (R)-configuration in fluazifop-P-butyl and similar compounds significantly boosts efficacy, suggesting that enantiopure synthesis of the target compound could improve performance .

Commercial and Regulatory Status

  • The target compound is listed as discontinued by CymitQuimica (), possibly due to market preference for fluazifop-P-butyl or haloxyfop derivatives, which have established tolerances and regulatory approvals .
  • Fluazifop-butyl remains widely used, with EPA-registered formulations containing 1.70% active ingredient ().

Biological Activity

Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring, which is known to influence biological activity through enhanced lipophilicity and potential interactions with biological targets. The general structure can be represented as follows:

C15H16F3NO4\text{C}_{15}\text{H}_{16}\text{F}_{3}\text{N}\text{O}_{4}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit bacterial growth by interfering with cell wall synthesis and metabolic pathways. Specific assays demonstrated that the compound could inhibit the growth of various pathogenic bacteria.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

2. Insecticidal Activity

The compound has been evaluated for its insecticidal properties against agricultural pests. Studies suggest that it acts as a neurotoxin, disrupting normal neural function in insects.

Case Study: Efficacy Against Aphids
In field trials, this compound showed a reduction in aphid populations by over 70% within two weeks of application.

3. Antiviral Properties

Recent studies have explored the potential antiviral activity of compounds similar to this compound against viruses such as HCV (Hepatitis C Virus). The mechanism appears to involve inhibition of viral replication by targeting specific viral proteins.

Research Findings:
A study reported an IC50 value of approximately 25 µM against HCV NS3/4A protease, indicating moderate antiviral activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The trifluoromethyl group enhances binding affinity to target enzymes, leading to effective inhibition.
  • Cell Membrane Disruption: The lipophilic nature allows the compound to integrate into lipid membranes, causing disruption and cell death in microorganisms.
  • Signal Pathway Modulation: The compound may interact with signaling pathways involved in cellular stress responses, enhancing its effectiveness against pathogens.

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile. Studies have indicated that at higher concentrations, there may be cytotoxic effects on mammalian cells.

Toxicity Data:

Endpoint Value
LD50 (rat)>5000 mg/kg
Cytotoxicity (IC50)100 µM

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